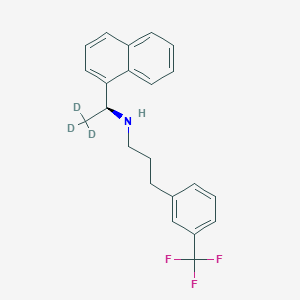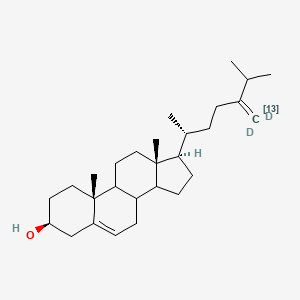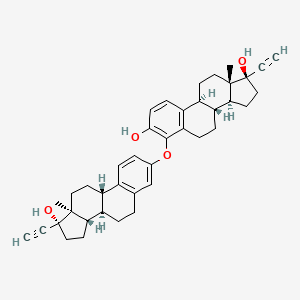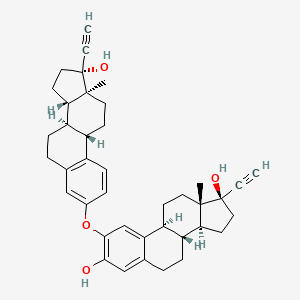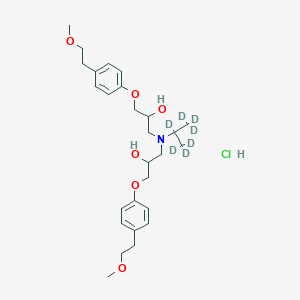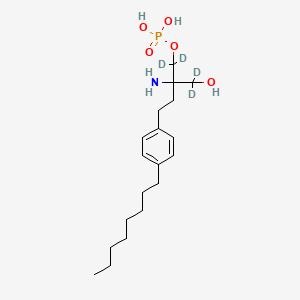
Orphenadrine-d3 HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CAS Number: 83-98-7 (unlabeled free base)
Wissenschaftliche Forschungsanwendungen
Formulation and Pharmacological Properties Orphenadrine, as both citrate and HCl salts, has been extensively studied for its formulation and clinical applications. Research has shown that orphenadrine can be effectively formulated as a plain tablet using different techniques like wet granulation or direct compression. Factors such as binders, diluents, and disintegrants significantly affect the physical properties of the tablets. Studies have demonstrated that using Poly Vinyl Pyrrolidine (PVP) as a binder, along with starch and mannitol as diluents, results in tablets with acceptable physical properties. These formulations comply with the British Pharmacopoeia standards, indicating their potential for clinical use in treating Parkinson's disease symptoms (Jumaa, Abdulrasool, & Al – Dujali, 2017).
Neuroprotective Effects Orphenadrine has shown promising results in neuroprotection. For instance, it has been found to protect cultured rat cerebellar granule cells from mortality induced by 3-nitropropionic acid (3-NPA). In vivo studies also revealed its protective effects against neuronal damage in rats, as evidenced by reduced markers of neuronal damage following 3-NPA administration. This suggests that orphenadrine or similar drugs could be beneficial in treating neurodegenerative disorders mediated by overactivation of NMDA receptors (Pubill et al., 2001).
Analgesic Effects and Sodium Channel Blockade Orphenadrine's analgesic effects have been linked to its ability to block voltage-gated sodium channels. Studies using patch-clamp experiments found that orphenadrine inhibits sodium channels in a concentration-, voltage-, and frequency-dependent manner. This blockade is significant, particularly for channels critical in experiencing pain sensations, indicating a role in its clinical efficacy as an analgesic compound. However, this effect might also contribute to adverse reactions, especially during overdose (Desaphy et al., 2009).
Antiepileptic Interactions Orphenadrine has demonstrated anticonvulsant properties and influences the efficacy of other antiepileptic drugs. For example, it significantly enhanced the anticonvulsant activity of valproate in mice without affecting valproate's plasma levels, indicating potential use in combination therapies for epilepsy (Czuczwar et al., 2009).
Impact on Liver Enzymes and Tumor Promotion Orphenadrine has been found to be a selective inducer of cytochrome P450 2B in rat liver, potentially affecting pharmacokinetic interactions. This induction, mediated by activation of gene transcription, may influence the metabolism of other drugs co-administered with orphenadrine. Additionally, studies have suggested that orphenadrine's ability to induce liver enzymes could be involved in liver tumor promotion, indicating a need for caution in its long-term use (Murray, Fiala-Beer, & Sutton, 2003).
Eigenschaften
Produktname |
Orphenadrine-d3 HCl |
|---|---|
Molekularformel |
C18H20D3NO.HCl |
Molekulargewicht |
308.86 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



